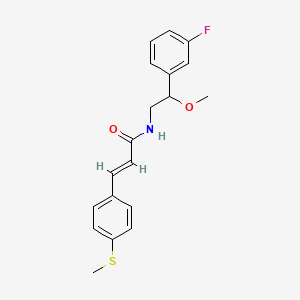

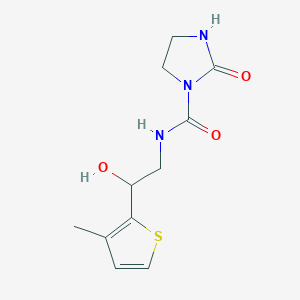

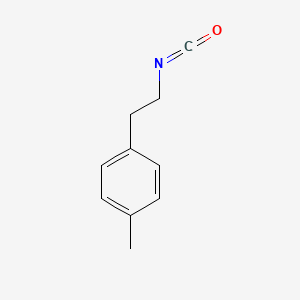

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, commonly known as HET0016, is a small molecule inhibitor that has been widely used in scientific research to investigate the role of cytochrome P450 enzymes in various physiological and pathological processes. HET0016 has been found to be a potent and selective inhibitor of the cytochrome P450 4A (CYP4A) enzyme, which is involved in the metabolism of arachidonic acid and other fatty acids.

Scientific Research Applications

Imidazolidine Derivatives in Antitumor Research

Imidazolidine derivatives, such as temozolomide, have been extensively studied for their antitumor properties. The synthesis and chemical properties of these compounds suggest their potential in developing novel antitumor agents. Temozolomide, for instance, is synthesized through alternative routes avoiding hazardous materials, indicating the compound's significance in cancer treatment research (Wang, Stevens, & Thomson, 1994).

Antimicrobial Applications

Imidazolidine and thiazolidinone derivatives have shown potential as antimicrobial agents. For example, synthesized compounds with these cores have been screened for antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial therapies (Desai, Dodiya, & Shihora, 2011).

Corrosion Inhibition

The research on imidazolidine derivatives extends into the field of corrosion inhibition. Studies on 1-(2-ethylamino)-2-methylimidazoline and its related compounds have evaluated their effectiveness in preventing carbon steel corrosion in acid media. These findings highlight the diverse industrial applications of imidazolidine derivatives, including their role in protecting materials from corrosive damage (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Electrosynthesis and Optoelectronic Properties

Furthermore, imidazolidine derivatives have been explored for their electrosynthetic applications and optoelectronic properties. The electropolymerization of these compounds in ionic liquids demonstrates their potential in creating materials with favorable electroactivity and electrochemical stability, essential for electronic and photonic devices (Feng et al., 2015).

properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-7-2-5-18-9(7)8(15)6-13-11(17)14-4-3-12-10(14)16/h2,5,8,15H,3-4,6H2,1H3,(H,12,16)(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQNCVIMQNDYQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)N2CCNC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2827512.png)

![2-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2827519.png)

![3-[(3-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2827520.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2827521.png)

![2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine](/img/structure/B2827524.png)

![N-butyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2827532.png)

![5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2827533.png)